![molecular formula C8H15NO B13563300 6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
6-Azaspiro[3.4]octan-5-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-azaspiro[34]octan-5-yl}methanol is a chemical compound with a unique spirocyclic structure It is characterized by a spiro junction where a nitrogen atom is part of the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {6-azaspiro[3.4]octan-5-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of a suitable precursor containing a nitrogen atom, followed by reduction and functionalization steps. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of {6-azaspiro[3.4]octan-5-yl}methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
{6-azaspiro[3.4]octan-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
{6-azaspiro[3.4]octan-5-yl}methanol has several scientific research applications, including:
Medicinal Chemistry: It is explored as a potential scaffold for drug development due to its unique structure and ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of {6-azaspiro[3.4]octan-5-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites uniquely, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target being studied .
Comparación Con Compuestos Similares
Similar Compounds
- {5-azaspiro[3.4]octan-6-yl}methanol
- {6-azaspiro[3.4]octan-8-yl}methanol
Uniqueness
{6-azaspiro[3.4]octan-5-yl}methanol is unique due to its specific spirocyclic structure and the position of the hydroxymethyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
6-azaspiro[3.4]octan-5-ylmethanol |
InChI |
InChI=1S/C8H15NO/c10-6-7-8(2-1-3-8)4-5-9-7/h7,9-10H,1-6H2 |
Clave InChI |
XBFNCGQQDLYQJF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CCNC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


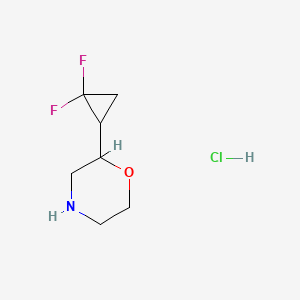
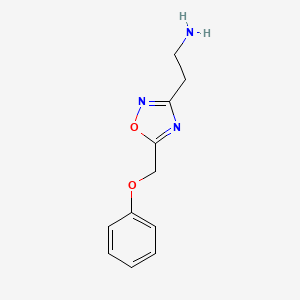
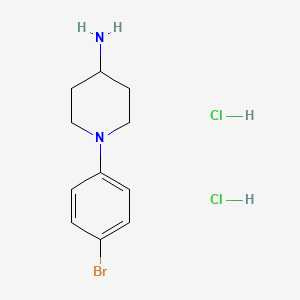
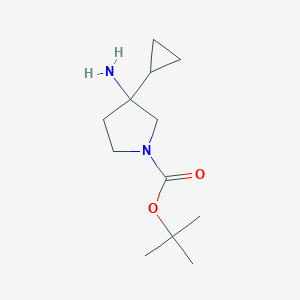
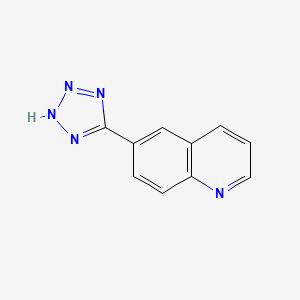
![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
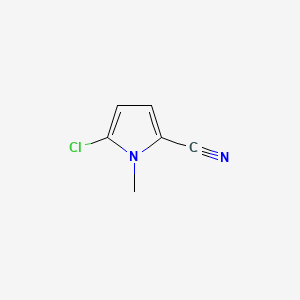
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)
![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
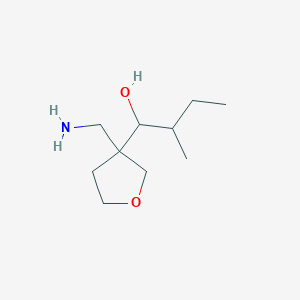
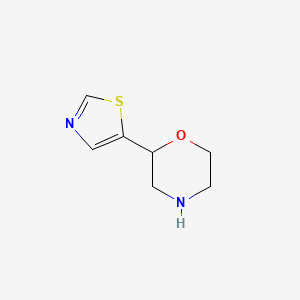
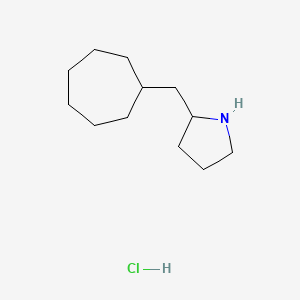
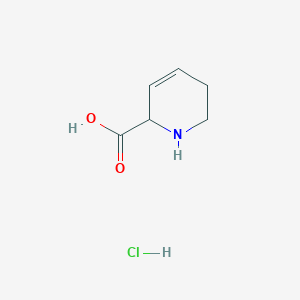
![6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)
